REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([CH3:7])=[CH:5][S:4][CH:3]=1.CN([CH:11]=[O:12])C.O=P(Cl)(Cl)Cl.[OH-].[Na+]>CN(C=O)C.C(Cl)(Cl)Cl>[CH:11]([C:3]1[S:4][CH:5]=[C:6]([CH3:7])[C:2]=1[CH3:1])=[O:12] |f:3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CSC=C1C
|
Name
|
solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
DMF CHCl3
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O.C(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
Upon solvent removal the residue
|
Type
|
CUSTOM
|
Details
|
was subjected to purification by column chromatography
|
Type
|
ADDITION
|
Details
|
a dichloromethane-petroleum ether (1:3) mixed solvent as the eluting solution
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1SC=C(C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |